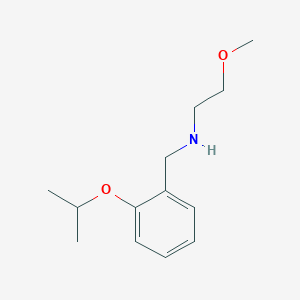![molecular formula C19H25NO2 B1385479 N-[2-(2,5-Dimethylphenoxy)ethyl]-4-propoxyaniline CAS No. 1040688-91-2](/img/structure/B1385479.png)
N-[2-(2,5-Dimethylphenoxy)ethyl]-4-propoxyaniline
Übersicht
Beschreibung
N-[2-(2,5-Dimethylphenoxy)ethyl]-4-propoxyaniline is an organic compound with the molecular formula C19H25NO2. This compound is characterized by the presence of a phenoxyethyl group and a propoxyaniline moiety, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 2,5-dimethylphenol and 4-propoxyaniline.
Etherification: The 2,5-dimethylphenol undergoes etherification with ethylene oxide to form 2-(2,5-dimethylphenoxy)ethanol.
Amidation: The 2-(2,5-dimethylphenoxy)ethanol is then reacted with 4-propoxyaniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form N-[2-(2,5-dimethylphenoxy)ethyl]-4-propoxyaniline.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. Catalysts such as Lewis acids can be employed to facilitate the etherification and amidation steps, ensuring high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: N-[2-(2,5-Dimethylphenoxy)ethyl]-4-propoxyaniline can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of the corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aniline nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
N-[2-(2,5-Dimethylphenoxy)ethyl]-4-propoxyaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and receptor binding.
Medicine
The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Its derivatives are being investigated for their efficacy in treating various medical conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it a valuable component in manufacturing processes.
Wirkmechanismus
The mechanism by which N-[2-(2,5-Dimethylphenoxy)ethyl]-4-propoxyaniline exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor proteins, modulating their activity. The phenoxy and aniline groups facilitate these interactions through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(2,5-Dimethylphenoxy)ethyl]-3-propoxyaniline
- N-[2-(2,5-Dimethylphenoxy)ethyl]-4-butoxyaniline
- N-[2-(2,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline
Uniqueness
N-[2-(2,5-Dimethylphenoxy)ethyl]-4-propoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it a compound of interest for targeted applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Eigenschaften
IUPAC Name |
N-[2-(2,5-dimethylphenoxy)ethyl]-4-propoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-4-12-21-18-9-7-17(8-10-18)20-11-13-22-19-14-15(2)5-6-16(19)3/h5-10,14,20H,4,11-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXPIEJNYWCCBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NCCOC2=C(C=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(2-Chlorophenoxy)ethyl]-2,5-dimethylaniline](/img/structure/B1385398.png)

![N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline](/img/structure/B1385402.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-2,6-dimethylaniline](/img/structure/B1385406.png)
![N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine](/img/structure/B1385407.png)
![3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline](/img/structure/B1385409.png)
![N-[2-(2-Isopropylphenoxy)ethyl]-1-naphthalenamine](/img/structure/B1385411.png)

![N-[3-(2-Phenoxyethoxy)benzyl]-1-ethanamine](/img/structure/B1385415.png)
![N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B1385416.png)
![N-[2-(4-Chlorophenoxy)ethyl]-3-methylaniline](/img/structure/B1385418.png)
![N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline](/img/structure/B1385419.png)
